Tripentadecanoin-d5
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Overview
Description
Tripentadecanoin-d5 is a deuterium-labeled version of tripentadecanoin. It is a stable isotope compound where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripentadecanoin-d5 is synthesized by incorporating deuterium into tripentadecanoin. The process involves the hydrogenation of tripentadecanoin in the presence of deuterium gas. The reaction is typically carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Tripentadecanoin-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tripentadecanoin-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
Tripentadecanoin-d5 exerts its effects by incorporating deuterium into the molecular structure of tripentadecanoin. This incorporation affects the pharmacokinetic and metabolic profiles of the compound. The deuterium atoms act as tracers, allowing researchers to study the distribution, metabolism, and excretion of the compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
Tripentadecanoin: The non-deuterated version of tripentadecanoin-d5.
Deuterated Fatty Acids: Other fatty acids labeled with deuterium, such as deuterated palmitic acid and deuterated stearic acid.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium enhances the stability and allows for precise quantitation in various analytical techniques. This makes this compound a valuable tool in studying metabolic pathways and drug development .
Properties
Molecular Formula |
C48H92O6 |
---|---|
Molecular Weight |
770.3 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-di(pentadecanoyloxy)propyl] pentadecanoate |
InChI |
InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3/i43D2,44D2,45D |
InChI Key |
CLJLWABDLPQTHL-IGZDMLEQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC |
Origin of Product |
United States |
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